molecular formula C8H11ClN2O3 B2970418 (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride CAS No. 2453297-12-4

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride

Cat. No. B2970418
CAS RN: 2453297-12-4
M. Wt: 218.64
InChI Key: FMKDBVMPPKFPSH-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the nitro group to a phenyl ring, followed by the addition of the amino and hydroxyl groups. The exact methods would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group on the phenyl ring could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The amino and hydroxyl groups are both nucleophilic, meaning they have a tendency to donate electrons and form bonds with electrophiles. The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, amino, and hydroxyl groups could make this compound more soluble in polar solvents .

Scientific Research Applications

Metabolic Pathway Analysis

A study on RWJ-333369, a novel neuromodulator, focused on its metabolism in humans. This research detailed the extensive metabolic pathways, including O-glucuronidation and hydrolysis, which led to various metabolites. Such studies highlight the importance of understanding the metabolic fate of pharmaceutical compounds in clinical development, potentially relevant to "(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride" in terms of metabolism and excretion analysis (Mannens et al., 2007).

Biomarkers for Exposure Assessment

Research on 1-Nitropyrene, a nitro-polycyclic aromatic hydrocarbon common in diesel exhaust, utilized its metabolite, 1-aminopyrene, as a biomarker for exposure assessment. The study's methodology for correlating urinary biomarker levels with exposure could serve as a model for assessing exposure to "this compound" and its metabolites in environmental health studies (Ochirpurev et al., 2021).

Environmental Toxicology

The detection of polychlorinated biphenyls and DDE in human serum was investigated to understand their impact on fertility, demonstrating the role of persistent organic pollutants in reproductive health. Such research underscores the significance of studying environmental contaminants, including the potential effects of "this compound" and related compounds on human health (Law et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve interacting with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its reactivity and properties under different conditions .

properties

IUPAC Name

(2R)-2-amino-2-(3-nitrophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c9-8(5-11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKDBVMPPKFPSH-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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